molecular formula C6H11NH2<br>C6H13N<br>C6H13N B046788 Cyclohexylamine CAS No. 108-91-8

Cyclohexylamine

Cat. No. B046788
CAS RN: 108-91-8
M. Wt: 99.17 g/mol
InChI Key: PAFZNILMFXTMIY-UHFFFAOYSA-N
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Patent
US04384142

Procedure details

It has now surprisingly been found that aniline can be efficiently hydrogenated over a ruthenium catalyst to produce cyclohexylamine with a minimum amount of byproduct dicyclohexylamine or cyclohexane by operating at a temperature of from 160° to 180° C. and by including from about 1 to about 8 parts by weight of ammonia per 100 parts aniline by weight in the charge. Moderate hydrogen pressures of from about 2 MPa to 5 MPa can be employed, and the reaction proceeds smoothly to completion in one half hour to four hours, with no rapid rise in temperature or localized heating. The ruthenium catalyst does not appear to be poisoned by the ammonia, and can be recycled a number of times.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[Ru].C1CCCCC1>[CH:2]1([NH2:1])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH:2]1([NH:1][CH:2]2[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ru]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N
Name
Type
product
Smiles
C1(CCCCC1)NC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.